molecular formula C17H28N4O4 B2705702 N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide CAS No. 1234941-12-8

N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide

Cat. No.: B2705702
CAS No.: 1234941-12-8
M. Wt: 352.435
InChI Key: ZQYFAWNGMZTIBH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H28N4O4 and its molecular weight is 352.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Modifications : Compounds with structures similar to N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide are synthesized for various research applications, including the development of new pharmaceutical agents. For instance, benzamide derivatives have been synthesized and evaluated as potential therapeutic agents against prion diseases, indicating the structural versatility and potential application in discovering treatments for neurological disorders (Fiorino et al., 2012).

  • Catalysis and Polymerization : Certain derivatives are used in the synthesis of polymers and as catalysts in chemical reactions, demonstrating the compound's utility in materials science and organic synthesis. For example, aromatic polyamides based on specific carboxylic acids or diamines derived from tert-butylhydroquinone show potential in creating new materials with desirable thermal and mechanical properties (Yang et al., 1999).

  • Analgesic Activity : Modifications of similar structures have been studied for their analgesic activities, highlighting their relevance in pain management research. A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide demonstrated its potential as a TRPV1 antagonist, which could be beneficial in developing new pain relief drugs (Nie et al., 2020).

  • Enantioselective Synthesis : The compound's framework is also explored in the enantioselective synthesis of bioactive molecules, which is crucial for creating drugs with high specificity and reduced side effects. Efficient and practical asymmetric synthesis methods have been developed for intermediates useful in synthesizing nociceptin antagonists, a class of compounds with potential therapeutic benefits (Jona et al., 2009).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from similar chemical structures have been synthesized and screened for anti-inflammatory and analgesic activities. These studies are integral in the search for new drugs that can effectively manage pain and inflammation with minimal side effects (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

N-tert-butyl-4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-17(2,3)19-16(25)20-8-6-12(7-9-20)10-18-13(22)11-21-14(23)4-5-15(21)24/h12H,4-11H2,1-3H3,(H,18,22)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYFAWNGMZTIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.